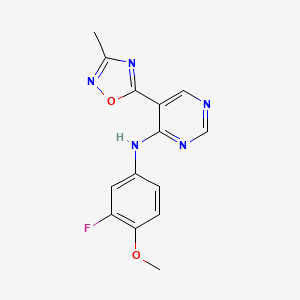

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

説明

特性

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-8-18-14(22-20-8)10-6-16-7-17-13(10)19-9-3-4-12(21-2)11(15)5-9/h3-7H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAUBIGGWIKFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Overview of the Compound

The compound features a pyrimidine core substituted with a 3-fluoro-4-methoxyphenyl group and a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C14H14FN5O2, and it has been synthesized for evaluation against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer activity. For instance, derivatives similar to N-(3-fluoro-4-methoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown promising results against several cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-fluoro-4-methoxyphenyl)-... | MCF-7 (breast cancer) | 0.65 | Induces apoptosis via p53 activation |

| Similar Oxadiazole Derivative | U-937 (leukemia) | 0.75 | Cell cycle arrest at G0-G1 phase |

| Another Oxadiazole Analog | PANC-1 (pancreatic cancer) | 2.41 | Disruption of DNA replication |

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies using flow cytometry have shown that the compound activates apoptotic pathways by increasing the expression levels of p53 and promoting caspase activation in MCF-7 cells .

Moreover, molecular docking studies suggest that the compound interacts favorably with target proteins involved in cell proliferation and survival pathways. The hydrophobic interactions between the aromatic rings of the oxadiazole derivatives and the amino acid residues of target receptors have been noted to be comparable to known anticancer agents like Tamoxifen .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the oxadiazole ring and substitutions on the pyrimidine core have been explored to enhance biological activity.

Table 2: Structure Modifications and Their Effects

| Modification | Observed Effect |

|---|---|

| Introduction of electron-withdrawing groups (EWGs) | Increased antitumor activity |

| Nitro group at meta position | More favorable than para substitution |

| Alteration of alkyl substituents | Variability in cytotoxicity |

Case Studies

A notable case study involved testing various derivatives against multiple cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells . For example, compounds with specific substitutions on the oxadiazole ring exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin.

類似化合物との比較

Structural Features

Key Observations :

- Oxazole vs. Oxadiazole : Compounds like OCM-12 (oxazole core) exhibit lower synthetic yields (13–31%) compared to oxadiazole-containing analogs, which are often prioritized for their enhanced metabolic stability and hydrogen-bonding capacity .

- Substituent Effects : The 3-fluoro-4-methoxyphenyl group in the target compound improves lipophilicity and target engagement compared to OCM-15’s phenethyl group, which may reduce blood-brain barrier penetration .

- Thiophene vs. Fluorophenyl : The thiophene-substituted oxadiazole in enhances π-π stacking but reduces solubility compared to the fluorophenyl group in the target compound .

Key Findings :

Physicochemical Properties

*Predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。